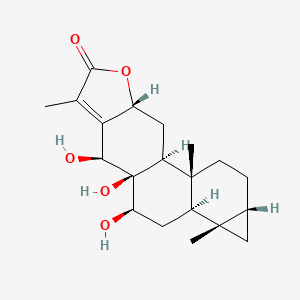

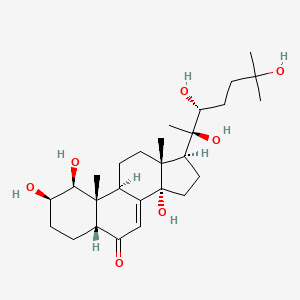

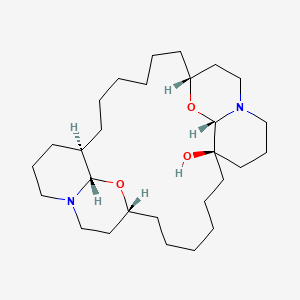

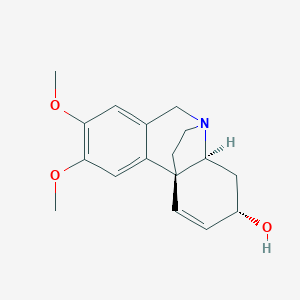

3-Deoxy-1beta,20-dihydroxyecdysone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Deoxy-1beta,20-dihydroxyecdysone is a natural product found in Diploclisia glaucescens with data available.

科学的研究の応用

Biosynthesis in Ajuga Hairy Roots

Hairy roots of Ajuga reptans var. atropurpurea have shown the biosynthesis of several sterols and ecdysteroids, including 20-hydroxyecdysone and other related compounds. Detailed studies into the biosynthesis pathways have revealed the metabolic correlations and specific steps involved in the transformation of cholesterol into these ecdysteroids. This research provides insight into the unique pathways plants use for synthesizing these compounds and their potential applications in understanding steroid metabolism (Fujimoto et al., 2000).

Reproductive and Developmental Effects of Endocrine Disrupters

Studies on aquatic invertebrates, particularly crustaceans, have explored the effects of endocrine disrupting chemicals (EDCs), including ecdysteroids like 20-hydroxyecdysone. These studies help in understanding the vulnerability of aquatic invertebrates to EDCs and the potential environmental impact of these substances. The research has led to insights into the effects of these compounds on the development and reproduction of these organisms, providing a framework for understanding the broader implications of ecdysteroids in the environment (Hutchinson, 2002).

Metabolism Enhancing Properties of Phytoecdysteroids

Phytoecdysteroids, including 20-hydroxyecdysone, have been studied for their potential metabolism-enhancing properties. These compounds, found in certain plants, have shown a range of biological activities, including anabolic, cholesterol-lowering, and antiglycaemic effects. Research in this field aims at understanding these effects better and exploring the potential of these natural compounds as therapeutic agents with a higher safety margin compared to synthetic steroids (Mansury et al., 2010).

特性

分子式 |

C27H44O7 |

|---|---|

分子量 |

480.6 g/mol |

IUPAC名 |

(1S,2R,5R,9R,10R,13R,14S,17S)-1,2,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C27H44O7/c1-23(2,32)11-10-21(30)26(5,33)20-9-13-27(34)17-14-19(29)16-6-7-18(28)22(31)25(16,4)15(17)8-12-24(20,27)3/h14-16,18,20-22,28,30-34H,6-13H2,1-5H3/t15-,16-,18+,20-,21+,22+,24+,25+,26+,27+/m0/s1 |

InChIキー |

RWIUQUIFSRGGMV-KSEYKKGQSA-N |

異性体SMILES |

C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3([C@@H]([C@@H](CC4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O |

正規SMILES |

CC12CCC3C(=CC(=O)C4C3(C(C(CC4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O |

同義語 |

3-deoxy-1,20-dihydroxyecdysone 3-deoxy-1beta,20-dihydroxyecdysone |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl N-[(1S)-1-[[(1R,3S,4S)-3-hydroxy-4-[[(2S)-2-[3-[[6-(1-hydroxy-1-methyl-ethyl)-2-pyridyl]methyl]-2-oxo-imidazolidin-1-yl]-3,3-dimethyl-butanoyl]amino]-5-phenyl-1-[[4-(2-pyridyl)phenyl]methyl]pentyl]carbamoyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B1251503.png)

![3-[(4aR,6aS,10aS,10bR)-3-carboxy-4a,7,7,10a-tetramethyl-1,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-2-yl]pyridine-2,6-dicarboxylic acid](/img/structure/B1251504.png)